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molecular formula C11H13ClN2O B8602112 1-(4-Chlorophenyl)cyclobutanecarbohydrazide

1-(4-Chlorophenyl)cyclobutanecarbohydrazide

Cat. No. B8602112
M. Wt: 224.68 g/mol
InChI Key: XPKKOQWZSYNFTG-UHFFFAOYSA-N
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Patent
US07179802B2

Procedure details

Anhydrous hydrazine (2.02 mL, 1.4 eq) was dissolved in acetonitrile (100 mL) and cooled to 0° C. Triethylamine (12.8 mL, 2.0 eq.) was added followed by 1-(4-chlorophenyl)cyclobutanecarbonyl fluoride (10 g, 1.0 eq) in acetonitrile (25 mL). After stirring at room temperature for one hour the acetonitrile was removed by evaporation. Product was obtained after silica gel chromatography.
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Name
1-(4-chlorophenyl)cyclobutanecarbonyl fluoride
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].C(N(CC)CC)C.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([C:21](F)=[O:22])[CH2:20][CH2:19][CH2:18]2)=[CH:13][CH:12]=1>C(#N)C>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([C:21]([NH:1][NH2:2])=[O:22])[CH2:20][CH2:19][CH2:18]2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2.02 mL
Type
reactant
Smiles
NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
1-(4-chlorophenyl)cyclobutanecarbonyl fluoride
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(=O)F
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by evaporation
CUSTOM
Type
CUSTOM
Details
Product was obtained after silica gel chromatography

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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